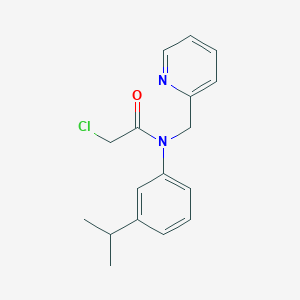
2-Chloro-N-(3-propan-2-ylphenyl)-N-(pyridin-2-ylmethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-N-(3-propan-2-ylphenyl)-N-(pyridin-2-ylmethyl)acetamide, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in the B-cell receptor signaling pathway, which is critical for the survival and proliferation of B-cells. Inhibition of BTK has been shown to be effective in the treatment of various B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).
作用机制
BTK is a cytoplasmic tyrosine kinase that plays a critical role in the B-cell receptor signaling pathway. Upon binding of an antigen to the B-cell receptor, BTK is activated and phosphorylates downstream targets, leading to the activation of multiple signaling pathways that promote B-cell survival and proliferation. Inhibition of BTK by 2-Chloro-N-(3-propan-2-ylphenyl)-N-(pyridin-2-ylmethyl)acetamide blocks this signaling cascade and induces apoptosis in B-cells, leading to the inhibition of tumor growth.
Biochemical and Physiological Effects
2-Chloro-N-(3-propan-2-ylphenyl)-N-(pyridin-2-ylmethyl)acetamide has been shown to selectively inhibit BTK activity without affecting other kinases, leading to minimal off-target effects. In preclinical studies, 2-Chloro-N-(3-propan-2-ylphenyl)-N-(pyridin-2-ylmethyl)acetamide has been shown to induce apoptosis in B-cells and inhibit tumor growth in mouse models of CLL and MCL. In clinical trials, 2-Chloro-N-(3-propan-2-ylphenyl)-N-(pyridin-2-ylmethyl)acetamide has been shown to be well-tolerated, with manageable toxicity profiles.
实验室实验的优点和局限性
The advantages of using 2-Chloro-N-(3-propan-2-ylphenyl)-N-(pyridin-2-ylmethyl)acetamide in lab experiments include its high selectivity for BTK, its ability to induce apoptosis in B-cells, and its efficacy in reducing tumor burden in mouse models of B-cell malignancies. However, the limitations of using 2-Chloro-N-(3-propan-2-ylphenyl)-N-(pyridin-2-ylmethyl)acetamide include its relatively low solubility in water and its potential for off-target effects at high concentrations.
未来方向
For the research and development of 2-Chloro-N-(3-propan-2-ylphenyl)-N-(pyridin-2-ylmethyl)acetamide include the optimization of its synthesis method and purification process, the investigation of its efficacy in other B-cell malignancies, such as diffuse large B-cell lymphoma (DLBCL), and the exploration of its potential for combination therapy with other targeted agents. Additionally, further studies are needed to elucidate the mechanism of action of 2-Chloro-N-(3-propan-2-ylphenyl)-N-(pyridin-2-ylmethyl)acetamide and its potential for resistance development.
合成方法
The synthesis of 2-Chloro-N-(3-propan-2-ylphenyl)-N-(pyridin-2-ylmethyl)acetamide involves several steps, including the reaction of 2-chloro-N-(3-propan-2-ylphenyl)acetamide with pyridine-2-carboxaldehyde in the presence of a base, followed by the addition of a reducing agent to form the final product. The purity and yield of the product can be optimized by using different reaction conditions and purification methods.
科学研究应用
2-Chloro-N-(3-propan-2-ylphenyl)-N-(pyridin-2-ylmethyl)acetamide has been extensively studied in preclinical and clinical settings for the treatment of B-cell malignancies. In vitro studies have shown that 2-Chloro-N-(3-propan-2-ylphenyl)-N-(pyridin-2-ylmethyl)acetamide selectively inhibits BTK activity and induces apoptosis in B-cells, leading to the inhibition of tumor growth. In vivo studies in mouse models of CLL and MCL have demonstrated the efficacy of 2-Chloro-N-(3-propan-2-ylphenyl)-N-(pyridin-2-ylmethyl)acetamide in reducing tumor burden and improving survival rates. Clinical trials of 2-Chloro-N-(3-propan-2-ylphenyl)-N-(pyridin-2-ylmethyl)acetamide in patients with CLL and MCL have shown promising results, with high response rates and manageable toxicity profiles.
属性
IUPAC Name |
2-chloro-N-(3-propan-2-ylphenyl)-N-(pyridin-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O/c1-13(2)14-6-5-8-16(10-14)20(17(21)11-18)12-15-7-3-4-9-19-15/h3-10,13H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIRIRRCFWZDUCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)N(CC2=CC=CC=N2)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 53416847 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[4-(Azepane-1-sulfonyl)-phenylcarbamoyl]-acrylic acid ethyl ester](/img/structure/B2963691.png)
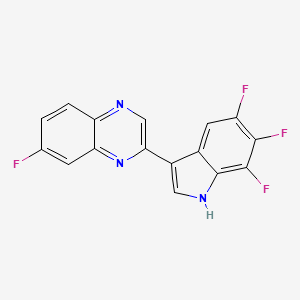
![5-(4-fluoro-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidin-2-yl)-3-methyl-1,2,4-oxadiazole](/img/structure/B2963693.png)
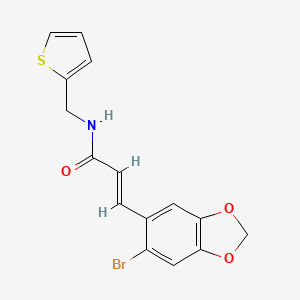
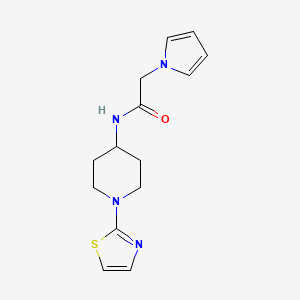
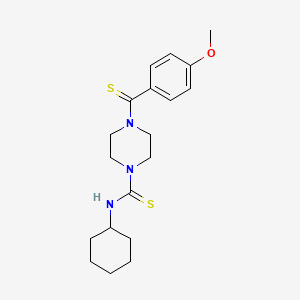
![3-[(Furan-2-ylmethyl)sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B2963697.png)
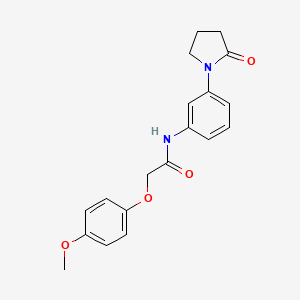

![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)cyclobutanecarboxamide hydrochloride](/img/structure/B2963705.png)
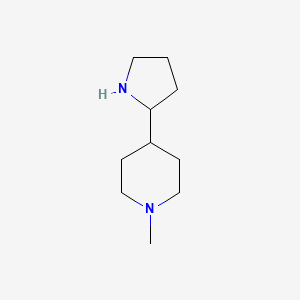
![N-(3-methoxypropyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2963711.png)
